(4-Aminobutanoyl)urea

Description

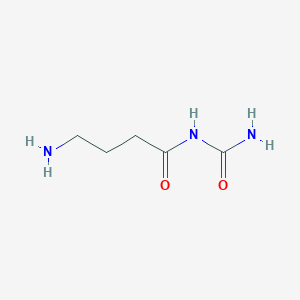

(4-Aminobutanoyl)urea is a urea derivative characterized by a butanoyl backbone substituted with an amino group at the fourth carbon position.

Properties

CAS No. |

1394116-61-0 |

|---|---|

Molecular Formula |

C5H11N3O2 |

Molecular Weight |

145.16 |

IUPAC Name |

4-amino-N-carbamoylbutanamide |

InChI |

InChI=1S/C5H11N3O2/c6-3-1-2-4(9)8-5(7)10/h1-3,6H2,(H3,7,8,9,10) |

InChI Key |

UYHOUIBJQKBZIP-UHFFFAOYSA-N |

SMILES |

C(CC(=O)NC(=O)N)CN |

Canonical SMILES |

C(CC(=O)NC(=O)N)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Parameter | This compound | Compound D430-2144 | Compound G869-0918 |

|---|---|---|---|

| Molecular Formula | C₄H₉N₃O₂ (hypothetical) | C₂₀H₂₁FN₆O | C₂₂H₂₆N₆O |

| Molecular Weight | ~147.14 g/mol | 380.42 g/mol | 390.49 g/mol |

| Key Functional Groups | Urea, primary amine | Urea, dimethylamino-pyrimidine, aryl | Urea, dimethylphenyl, aryl |

| Solubility (Polarity) | High (due to amine/urea) | Moderate (aromatic dominance) | Low (hydrophobic substituents) |

| Reported Bioactivity | Not documented | Kinase inhibition (hypothetical) | Enzyme modulation (hypothetical) |

Structural Differences and Implications

- Substituent Complexity: this compound lacks aromatic substituents, making it less lipophilic than D430-2144 and G869-0918, which contain dimethylamino-pyrimidine and dimethylphenyl groups, respectively. This difference likely impacts membrane permeability and target selectivity .

Hypothetical Pharmacological Profiles

- Target Affinity: The dimethylamino-pyrimidine group in D430-2144 is associated with ATP-binding pocket interactions in kinases, while the dimethylphenyl group in G869-0918 may favor hydrophobic binding pockets in enzymes. This compound’s simpler structure could limit its specificity unless conjugated to targeting moieties.

- Metabolic Stability: The absence of aromatic rings in this compound may reduce cytochrome P450-mediated metabolism compared to the other two compounds, which are prone to oxidative degradation .

Research Findings and Limitations

Key Observations

- Synthetic Accessibility: this compound’s simpler structure allows for easier synthesis and modification compared to D430-2144 and G869-0918, which require multi-step aryl coupling reactions .

- Thermodynamic Stability: Urea derivatives with aromatic groups (e.g., D430-2144) exhibit higher thermal stability due to π-π stacking, whereas this compound may require stabilization via salt formation.

Gaps in Knowledge

- No experimental data on this compound’s biological activity or toxicity are available in the provided evidence. Comparative studies with its analogs remain speculative without empirical validation.

Preparation Methods

Oxidative Coupling of 4-Aminobutanoic Acid Amide

A prominent method involves the oxidative coupling of 4-aminobutanoic acid amide using phenyliodine diacetate (PIDA) and ammonia. This approach, adapted from studies on N-substituted ureas, proceeds via the following reaction:

$$

\text{4-Aminobutanoic acid amide} + \text{NH}_3 \xrightarrow{\text{PIDA, MeOH}} \text{this compound}

$$

Key conditions include:

- PIDA stoichiometry : 2 equivalents relative to the amide substrate.

- Solvent : Methanol at room temperature.

- Reaction time : 16–24 hours, with additional ammonia introduced post-reaction to drive completion.

This method avoids hazardous reagents like phosgene and achieves moderate yields (50–65%). The mechanism likely involves in situ generation of an isocyanate intermediate, which reacts with ammonia to form the urea linkage.

Isocyanate-Amine Condensation

An alternative route employs the reaction of 4-aminobutanoic acid-derived isocyanate with ammonia:

$$

\text{4-Aminobutanoic acid isocyanate} + \text{NH}_3 \rightarrow \text{this compound}

$$

Challenges :

- Isocyanate synthesis requires phosgene or its derivatives, posing safety risks.

- Intermediate isolation is complicated by the reactivity of isocyanates.

Despite these drawbacks, this method is valuable for small-scale laboratory synthesis due to its straightforward reaction design.

Cyanate-Mediated Synthesis

Thermal decomposition of ammonium cyanate, a classical urea synthesis method, can be adapted:

$$

\text{4-Aminobutanoic acid} + \text{NH}4^+ \text{OCN}^- \xrightarrow{\Delta} \text{this compound} + \text{H}2\text{O}

$$

Optimization factors :

This method is less efficient for asymmetric ureas like this compound, often yielding mixtures requiring chromatographic purification.

Reaction Conditions and Optimization

Oxidative Coupling Parameters

Studies on analogous systems reveal critical parameters:

Exceeding 2 equivalents of PIDA led to overoxidation, reducing yield.

Purification Strategies

- Crystallization : The hydrochloride salt form (solubility: 12 mg/mL in water) facilitates purification via recrystallization from ethanol/water mixtures.

- Ion-exchange chromatography : Removes ionic byproducts when synthesizing the free base.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (DMSO-d₆) : δ 8.67 (s, 1H, urea NH), 3.20 (t, 2H, CH₂NH₂), 2.30 (t, 2H, CH₂CO).

- IR (ATR) : 3417 cm⁻¹ (N-H stretch), 1651 cm⁻¹ (C=O).

- HRMS : [M + H]⁺ calcd for C₅H₁₀N₃O₂: 144.0773; found: 144.0778.

Comparative Analysis of Methods

| Method | Yield (%) | Safety Concerns | Scalability |

|---|---|---|---|

| Oxidative coupling | 50–65 | Low | Moderate |

| Isocyanate-amine | 30–45 | High (phosgene) | Low |

| Cyanate-mediated | 20–35 | Moderate | High |

The oxidative coupling method strikes the best balance between safety and efficiency for laboratory-scale synthesis.

Industrial Production Considerations

Large-scale manufacturing faces challenges:

- Cost of PIDA : Requires optimization for economic viability.

- Waste management : Byproducts like iodobenzene necessitate dedicated treatment.

Continuous flow reactors may improve scalability by enhancing heat and mass transfer during the exothermic ammonia addition phase.

Q & A

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

- Answer: Batch heterogeneity due to exothermic urea formation requires precise temperature control (jacketed reactors). Purification challenges are addressed via recrystallization optimization (solvent polarity gradients) or continuous flow chemistry to improve yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.